1-Ethynyl-3-methoxycyclobutane
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Overview
Description
1-Ethynyl-3-methoxycyclobutane is an organic compound with the molecular formula C7H10O It is characterized by a cyclobutane ring substituted with an ethynyl group at the first position and a methoxy group at the third position
Preparation Methods
The synthesis of 1-ethynyl-3-methoxycyclobutane can be achieved through several routes. One common method involves the nucleophilic substitution reaction of 3-dibromo-2,2-dimethoxypropane with diisopropyl malonate under basic conditions, followed by cyclization to form the cyclobutane ring . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity.
Chemical Reactions Analysis
1-Ethynyl-3-methoxycyclobutane undergoes various chemical reactions, including:
Oxidation: The ethynyl group can be oxidized to form corresponding carbonyl compounds.
Reduction: The triple bond in the ethynyl group can be reduced to form alkenes or alkanes.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-Ethynyl-3-methoxycyclobutane has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, enabling the construction of more complex molecules.
Biology: Its derivatives may be explored for potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research into its pharmacological properties could lead to the development of new therapeutic agents.
Industry: It may be used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 1-ethynyl-3-methoxycyclobutane involves its interaction with molecular targets through its functional groups. The ethynyl group can participate in various chemical reactions, while the methoxy group can influence the compound’s reactivity and interactions with other molecules. The specific pathways and targets depend on the context of its application, whether in chemical synthesis or biological systems.
Comparison with Similar Compounds
1-Ethynyl-3-methoxycyclobutane can be compared with other similar compounds, such as:
1-Ethynyl-1-methoxycyclobutane: Differing in the position of the methoxy group, which can affect its reactivity and applications.
1-Ethynylcyclobutane:
3-Methoxycyclobutane: Lacking the ethynyl group, which influences its chemical behavior and applications.
Properties
Molecular Formula |
C7H10O |
---|---|
Molecular Weight |
110.15 g/mol |
IUPAC Name |
1-ethynyl-3-methoxycyclobutane |
InChI |
InChI=1S/C7H10O/c1-3-6-4-7(5-6)8-2/h1,6-7H,4-5H2,2H3 |
InChI Key |
HKRVWOQUUFHOMA-UHFFFAOYSA-N |
Canonical SMILES |
COC1CC(C1)C#C |
Origin of Product |
United States |
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